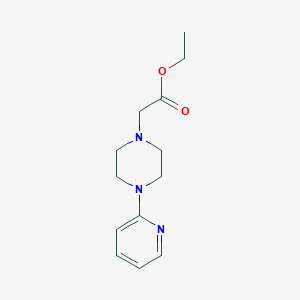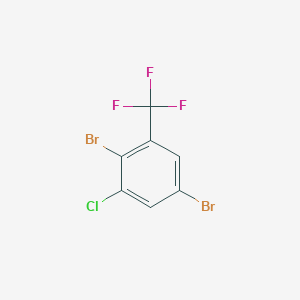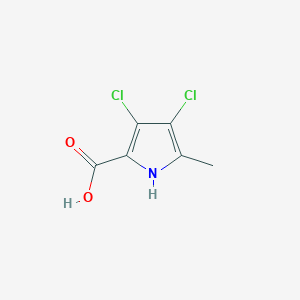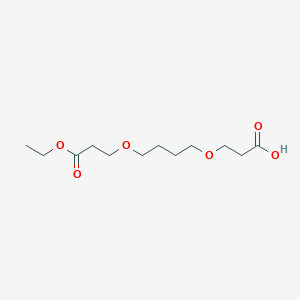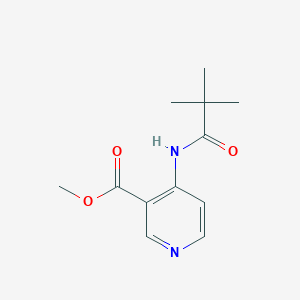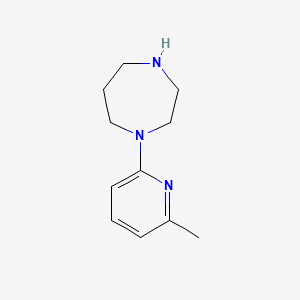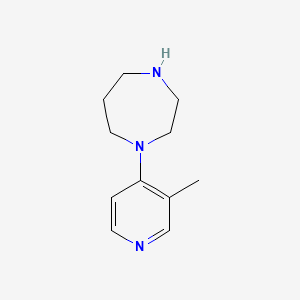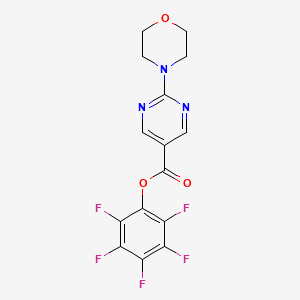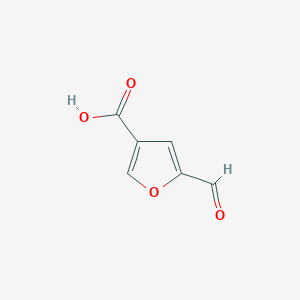
5-Formylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formylfuran-3-carboxylic acid (CAS Number: 603999-19-5) is a solid compound with a molecular weight of 140.1 . Its IUPAC name is 5-formyl-3-furoic acid . It is a furoic acid, an arenecarbaldehyde, and an aldehydic acid .
Synthesis Analysis
The synthesis of 5-Formylfuran-3-carboxylic acid involves various methods. One such method involves the reductive amination of 5-formylfuran-2-carboxylic acid and its dimethylacetal form to yield 5-aminomethylfuran carboxylic acid, which can be potentially used as a monomer for biobased polyamides . Another method involves the selective production of 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid from concentrated 5-hydroxymethylfurfural (HMF) solutions .
Molecular Structure Analysis
The molecular structure of 5-Formylfuran-3-carboxylic acid is represented by the linear formula C6H4O4 . The InChI code for the compound is 1S/C6H4O4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H, (H,8,9) .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one of the most widely applied transition metal catalyzed carbon–carbon bond forming reactions . This reaction involves the use of organoboron reagents, which have been developed for the process . The reductive amination of 5-formylfuran-2-carboxylic acid and its dimethylacetal form was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid .
Physical And Chemical Properties Analysis
5-Formylfuran-3-carboxylic acid is a solid compound with a molecular weight of 140.1 . It has a storage temperature of 2-8°C .
Mechanism of Action
The mechanism of action for the production of 5-formylfuran-2-carboxylic acid involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO), which suppresses degradation and premature oxidation of HMF . A hydroxyapatite-supported Au catalyst can selectively oxidize HMF-acetal in a 10 wt% solution to FFCA-acetal in 94% yield in 2 hours at 373 K under 0.5 MPa of O2 .
Safety and Hazards
Future Directions
properties
CAS RN |
603999-19-5 |
|---|---|
Product Name |
5-Formylfuran-3-carboxylic acid |
Molecular Formula |
C6H4O4 |
Molecular Weight |
140.09 g/mol |
IUPAC Name |
5-formylfuran-3-carboxylic acid |
InChI |
InChI=1S/C6H4O4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) |
InChI Key |
IRYKMSRWDXXLJL-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)O)C=O |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






